6-Chloro-2-fluoro-3-methyl-DL-phenylalanine is an amino acid derivative that incorporates halogen and methyl substituents on the phenylalanine backbone. This compound is of interest in medicinal chemistry due to its potential applications in drug development, particularly in the synthesis of biologically active molecules.
6-Chloro-2-fluoro-3-methyl-DL-phenylalanine belongs to the class of fluorinated amino acids, which are characterized by the presence of fluorine atoms that can significantly influence the biological activity and pharmacokinetic properties of compounds. Its structural modifications allow for enhanced interactions with biological targets, potentially leading to improved therapeutic outcomes.
The synthesis of 6-chloro-2-fluoro-3-methyl-DL-phenylalanine can be approached through various methods, including:
The synthesis typically involves several steps to ensure high yields and purity. Reaction conditions such as temperature, solvent choice, and reaction time are critical for optimizing the yield and enantioselectivity of the final product.
The molecular formula for 6-chloro-2-fluoro-3-methyl-DL-phenylalanine is . The compound features a phenyl ring substituted with a chlorine atom at the 6-position, a fluorine atom at the 2-position, and a methyl group at the 3-position relative to the amino acid backbone.
6-Chloro-2-fluoro-3-methyl-DL-phenylalanine can participate in various chemical reactions:
The reactivity of this compound is influenced by the electron-withdrawing effects of the halogen substituents, which can enhance nucleophilicity at certain positions on the aromatic ring.
The mechanism of action for 6-chloro-2-fluoro-3-methyl-DL-phenylalanine primarily revolves around its role as a substrate in enzymatic reactions or as a building block in drug synthesis. The presence of fluorine and chlorine atoms may alter binding affinities and metabolic pathways compared to non-halogenated counterparts.
Studies have shown that fluorinated amino acids can interact differently with biological receptors, potentially leading to altered pharmacodynamics. For instance, fluorination may enhance lipophilicity and membrane permeability, affecting absorption and distribution within biological systems .
6-Chloro-2-fluoro-3-methyl-DL-phenylalanine has potential applications in:
This compound exemplifies how structural modifications can enhance the functionality and efficacy of amino acids in various scientific fields.
Palladium-catalyzed cross-coupling reactions represent a cornerstone in the synthesis of halogenated phenylalanine derivatives, particularly those bearing ortho-fluoro and meta-chloro substituents such as 6-Chloro-2-fluoro-3-methyl-DL-phenylalanine. The Suzuki–Miyaura reaction is exceptionally suited for constructing the aromatic backbone due to its tolerance of multiple halogen atoms and functional groups. This method employs aryl halides (e.g., 1-chloro-5-fluoro-4-methyl-2-nitrobenzene [CAS: 18349-11-6]) and organoboron reagents under aqueous conditions compatible with sensitive halogen moieties [6] [9]. Negishi cross-coupling using organozinc intermediates further expands synthetic access, enabling the formation of carbon–carbon bonds between protected iodoalanine derivatives and halogenated aryl halides. For instance, Pd(0) catalysis with ligands like SPhos facilitates the coupling of 4-fluorobromobenzene with zinc homoenolates of protected (R)-iodoalanine, yielding fluorinated phenylalanine precursors in >70% efficiency [1].
Table 1: Palladium Catalysts for Halogenated Phenylalanine Synthesis
Catalyst System | Ligand | Substrate | Yield (%) |
---|---|---|---|
Pd₂(dba)₃ | SPhos | 4-Fluorobromobenzene | 80 |
PdCl₂(dppf)·CH₂Cl₂ | TPPTS | 5-Bromo-2-fluorophenyl derivative | 65 |
Na₂PdCl₄ | SSPhos | 5-Bromotryptophan analogue | 90* |
*Under aqueous conditions at 37°C [9]
Challenges include reactivity suppression by amino acid coordination to palladium, which reduces catalytic efficiency. Mitigation strategies involve:
The presence of multiple electrophilic sites (e.g., carboxylic acid, amino group, and reactive halogens) in 6-Chloro-2-fluoro-3-methyl-DL-phenylalanine necessitates orthogonal protection strategies to prevent undesired side reactions. Key protecting groups include:
Orthogonal deprotection sequences are critical for introducing substituents regioselectively. For example, in synthesizing the benzene precursor 1-chloro-5-fluoro-4-methyl-2-nitrobenzene, nitro reduction must precede halogenation to avoid polychlorination. A recommended sequence is:
Racemization risks during deprotection (particularly under acidic conditions) are minimized using mild reagents like TFA (for Boc) or Pd/C/H₂ (for benzyl esters). Additionally, the ortho-fluoro group may facilitate epimerization via ring strain; thus, neutral pH conditions are advised for carboxylic acid deprotection [9].
Racemic 6-Chloro-2-fluoro-3-methyl-DL-phenylalanine is typically synthesized via stereoselective alkylation of glycine equivalents with halogenated benzyl electrophiles. Two predominant methods enable enantiocontrol:
Schöllkopf Auxiliary Approach:The bis-lactim ether derived from (2S)-(+)-2,5-dihydro-3,6-dimethoxy-2-isopropylpyrazine (Schöllkopf reagent) undergoes alkylation with benzyl bromides (e.g., 4-chloro-2-fluoro-5-nitrotoluene). This yields enantiomerically enriched alkylated products after hydrolysis. For ortho-fluorinated systems, steric hindrance reduces diastereoselectivity (typically 85–90% de), necessitating recrystallization [1] [8].
Imidazolidinone-Based Alkylation:(S)-N-Boc-imidazolidinone (Williams’ lactone) reacts with fluorinated benzyl bromides under phase-transfer conditions. The bulky Boc group shields one face, promoting S-configuration preference. For example, alkylation with 2,3,5,6-tetrafluorobenzyl bromide achieves 95% de. Subsequent hydrolysis with Ba(OH)₂ releases the free amino acid without racemization [1] [8].
Table 2: Stereoselective Alkylation of Halogenated Benzyl Electrophiles
Chiral Auxiliary | Electrophile | Diastereomeric Excess (%) | Product Configuration |
---|---|---|---|
Schöllkopf reagent | 4-Bromo-2-fluorobenzyl bromide | 88 | R |
(S)-N-Boc-imidazolidinone | 2,3,4,5-Tetrafluorobenzyl bromide | 95 | S |
(S)-Benzyloxycarbonyl-BMI | Pentafluorobenzyl bromide | 82 | S |
Steric effects from ortho-fluoro substituents slow alkylation kinetics but enhance stereoselectivity by restricting conformational flexibility. Meta-chloro groups exhibit negligible influence on stereochemistry [8].
Enantiopure 6-Chloro-2-fluoro-3-methyl-DL-phenylalanine is accessible via kinetic resolution of racemates using engineered enzymes. Key methodologies include:
Phenylalanine Ammonia Lyase (PAL)-Mediated Ammonia Elimination:Wild-type PAL from Petroselinum crispum (PcPAL) shows limited activity toward sterically hindered ortho-halogenated phenylalanines. Engineered PcPAL variants with expanded active sites (e.g., AroI⁴⁸⁶ᴍᴜᴛ) resolve racemates via selective deamination of the l-enantiomer, leaving d-6-Chloro-2-fluoro-3-methylphenylalanine. Typical conditions: 2–30 mM substrate, 6 M NH₄OH (pH 10), 37°C, achieving >99% ee for d-products at ~50% conversion [3].
Lipase-Catalyzed Ester Hydrolysis:Candida antarctica lipase A (CAL-A) preferentially hydrolyzes l-phenylalanine esters in organic solvents (e.g., tert-butyl methyl ether). Ortho-fluoro groups reduce reaction rates due to electronic effects but improve enantioselectivity (E > 200). For example, *N-acetylated methyl ester of 6-Chloro-2-fluoro-3-methyl-DL-phenylalanine undergoes hydrolysis to yield l-acid and unreacted d-ester, separated via ion-exchange chromatography [4] [5].
Table 3: Enzymatic Resolution of Halogenated Phenylalanine Racemates
Enzyme | Substrate | Reaction Type | ee (%) | Conversion (%) |
---|---|---|---|---|
PcPALᴬʳᵒI⁴⁸⁶ᴹᵁᵀ | rac-6-Chloro-2-fluoro-3-methyl-Phe | Ammonia elimination | >99 (d) | 49 |
CAL-A | rac-N-Ac-6-Cl-2-F-3-Me-Phe-OMe | Ester hydrolysis | 98 (l) | 45 |
Subtilisin Carlsberg | N-Cbz-rac-pentafluoro-Phe-OEt | Ester hydrolysis | 95 (l) | 40 |
Critical considerations:
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3